(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid
Description
(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid (CAS: 872806-40-1) is a heterocyclic compound featuring a 5,5-dimethyl-substituted oxazolidine-2,4-dione core linked to an acetic acid moiety via the nitrogen atom at position 3 . The compound’s structure enables tautomerism, as demonstrated in related derivatives like 5,5-dimethyl-2,4-dioxohexanoic acid methyl ester, where keto-enol tautomerism influences reactivity and stability .
Properties
IUPAC Name |
2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-7(2)5(11)8(3-4(9)10)6(12)13-7/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHBQAWUBROPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Alkenes to Oxazolidine Intermediates
A pivotal route involves oxidizing 5,5-dimethyl-2,4-dioxo-oxazolidin-3-yl-alkene derivatives (Formula 17) using ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄) in a ternary solvent system:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Acetonitrile-water-carbon tetrachloride (1:1:1 v/v) |
| Temperature | 10–40°C |
| Oxidizing Agents | RuCl₃ (0.1 eq), NaIO₄ (2 eq) |
| Reaction Time | 2–6 hours |
This method achieves >80% conversion by leveraging RuCl₃’s catalytic activity in cleaving double bonds, followed by NaIO₄-mediated oxidation to install the ketone groups. The alkene precursor is synthesized via cyclocondensation of β-hydroxyamides with ketones, as detailed in Section 2.2.
Oxazolidine Ring Formation via Cyclocondensation
The alkene substrate (Formula 17) originates from a cyclocondensation reaction between β-hydroxyamide derivatives (Formula 18) and dialkyl acetals of ketones (e.g., acetone dimethyl acetal):
Procedure
- Combine Formula 18 (1 eq) with acetone dimethyl acetal (1.2 eq) in anhydrous dichloromethane.
- Add p-toluenesulfonic acid (0.05 eq) as a catalyst.
- Reflux at 40°C for 12 hours.
- Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.
Mechanistic Insights
The acid catalyst protonates the acetal’s oxygen, generating an electrophilic carbocation that attacks the β-hydroxyamide’s hydroxyl group. Subsequent elimination of methanol forms the oxazolidine ring, with acetone providing the 5,5-dimethyl substitution.
Esterification and Hydrolysis for Functionalization
The acetic acid side chain is introduced through esterification reactions between oxazolidine alcohols and activated acetic acid derivatives. A patented method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple 5,5-dimethyl-2,4-dioxo-oxazolidin-3-ol with bromoacetic acid:
Optimized Esterification Protocol
| Component | Quantity |
|---|---|
| Oxazolidine alcohol | 1 eq |
| Bromoacetic acid | 1.5 eq |
| DCC | 1.2 eq |
| DMAP | 0.1 eq |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C → room temperature, 24 hours |
Post-esterification, hydrolysis under mild acidic conditions (e.g., 90% formic acid, 25°C, 2 hours) cleaves the ester to yield the free acetic acid derivative.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetonitrile favor oxidation steps by stabilizing ionic intermediates, while non-polar solvents (toluene, dichloromethane) enhance cyclocondensation yields by minimizing side reactions. Elevated temperatures (>50°C) during esterification risk oxazolidine ring degradation, necessitating strict temperature control.
Acid Catalysts in Cyclocondensation
Comparative studies of acid catalysts reveal the following performance hierarchy:
- p-Toluenesulfonic acid: 92% yield
- Trifluoroacetic acid: 85% yield
- Camphorsulfonic acid: 78% yield
The stronger acidity of p-toluenesulfonic acid accelerates carbocation formation, driving the reaction to completion faster than weaker acids.
Analytical Characterization
Key spectroscopic data for (5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid include:
¹H NMR (400 MHz, CDCl₃)
- δ 4.21 (s, 2H, CH₂CO₂H)
- δ 1.52 (s, 6H, 2×CH₃)
- δ 12.1 (br s, 1H, CO₂H)
IR (KBr)
- 1745 cm⁻¹ (C=O, oxazolidinone)
- 1710 cm⁻¹ (C=O, acetic acid)
- 1220 cm⁻¹ (C-N stretch)
Applications in Pharmaceutical Synthesis
This compound serves as a linchpin in synthesizing taxotere side chains. For example, coupling with baccatin III derivatives under Mitsunobu conditions installs the C-13 side chain, followed by deprotection to yield docetaxel analogs. Its stability under basic conditions makes it ideal for multi-step syntheses requiring orthogonal protecting groups.
Chemical Reactions Analysis
(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid typically involves the cyclization of amino acid derivatives under specific conditions. Common solvents used include dichloromethane or acetonitrile, with reactions often requiring elevated temperatures. This compound serves as a versatile building block in organic synthesis.
Chemistry
This compound is utilized as a reagent in various organic reactions. Its unique structure allows it to act as a building block for more complex molecules. It can undergo several chemical reactions such as oxidation, reduction, substitution, and hydrolysis.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate. |
| Reduction | Reacts with lithium aluminum hydride to form reduced analogs. |
| Substitution | Functional groups can be replaced using halogens or alkylating agents. |
| Hydrolysis | Ester or amide bonds can be hydrolyzed under acidic or basic conditions. |
Biology
Research has indicated potential biological activities of this compound, including antimicrobial and antifungal properties. Studies are ongoing to explore its mechanisms of action within biological systems.
Medicine
The compound is being investigated for its potential therapeutic applications. Its structural similarities to known antibiotics suggest it may have efficacy against certain bacterial infections.
Case Study: Antimicrobial Activity
In a study evaluating various oxazolidinone derivatives, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Ethyl 5,5-Dimethyl-2,4-dioxohexanoate
Key Differences :
- Structure: Replaces the acetic acid group with an ethyl ester (C10H16O4 vs. C7H9NO5 for the target compound).
- Properties : Exhibits lower polarity due to the ester group, impacting solubility and viscosity (e.g., calculated viscosity at 376.9 K: 0.00233 Pa·s) .
- Applications : Used as a precursor in organic synthesis, particularly for pivaloylpyruvate derivatives .
(5,5-Dimethyl-2,4-dioxo-1-imidazolidinyl)-acetic Acid (CAS 64942-63-8)
Key Differences :
Hexadecyl Ester Derivatives
Example : Hexadecyl 3-[2-(5,5-dimethyl-2,4-dioxo-oxazolidin-3-yl)-4,4-dimethyl-3-oxovaleramido]benzoate (CAS 168689-49-4).
Thiazolidinone-Based Analogs
Example: {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid (CAS 1008380-11-7).
- Pharmacological Potential: Thiazolidinones are studied for antimicrobial and anti-inflammatory activity .
Structural and Functional Analysis
Table 1: Key Structural and Property Comparisons
Biological Activity
(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid, also known by its CAS number 872806-40-1, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 187.15 g/mol. The compound features a five-membered oxazolidinone ring that contributes to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been studied for their effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that oxazolidinone derivatives can inhibit bacterial protein synthesis by targeting the ribosomal RNA .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Similar oxazolidinone structures have shown promise in inhibiting enzymes involved in inflammatory processes and cancer progression. For instance, research has demonstrated that certain oxazolidinones can selectively inhibit specific proteases that play critical roles in disease pathways .
Synthesis and Research Findings
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity. A notable method for synthesizing related compounds involves the use of radiolabeled isotopes for tracking in biological systems, as demonstrated in studies using positron emission tomography (PET) for regional tissue pH measurement .
Case Studies
- In Vivo Studies : In animal models, compounds structurally related to this compound have shown promising results in modulating immune responses and reducing inflammation. Such studies highlight the compound's potential therapeutic applications in autoimmune diseases .
- Pharmacokinetics : The pharmacokinetic profile of similar oxazolidinone derivatives has been characterized in rodent models, showing favorable absorption and distribution characteristics that suggest potential for oral bioavailability .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic pathways for (5,5-dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from indole or oxazolidinone precursors. For example, condensation reactions under reflux with acetic acid as a solvent are common. Optimization includes adjusting reflux duration (3–5 hours), stoichiometric ratios (e.g., 1:1.1 molar ratios of reactants), and recrystallization using DMF/acetic acid mixtures to improve purity . Sodium acetate is often employed as a base to facilitate cyclization.
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Key methods include:
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should test degradation under acidic/basic pH, humidity, and light exposure. For example, UV-Vis spectroscopy can monitor decomposition kinetics in aqueous buffers (pH 4–9) at 25–40°C. Recrystallization from DMF/acetic acid enhances shelf-life by removing hygroscopic impurities .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity in novel synthetic routes?
Density Functional Theory (DFT) calculations can model electrophilic/nucleophilic sites. For instance, the oxazolidin-2,4-dione ring exhibits electrophilicity at the carbonyl groups, enabling nucleophilic additions. Molecular docking studies may predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen-bonding with the acetic acid moiety .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from structural analogs with varying substituents. Systematic SAR studies should compare derivatives (e.g., methyl vs. phenyl groups at C5) using standardized assays (e.g., COX-2 inhibition or cell viability tests). Cross-referencing crystallographic data with activity profiles can clarify steric/electronic influences .
Q. What experimental designs are suitable for studying environmental fate and biodegradation pathways?
Follow ISO 14593 or OECD 301F guidelines for aerobic biodegradation. Use LC-MS/MS to track degradation products (e.g., acetic acid release from hydrolysis). Spiked soil/water samples incubated under controlled conditions (25°C, dark) can simulate environmental persistence. Compare half-lives across pH levels to assess hydrolytic stability .
Q. How do solvent effects influence the compound’s spectroscopic properties and reactivity?
Solvatochromism studies (e.g., UV-Vis in polar vs. nonpolar solvents) reveal shifts in λmax due to dipole-dipole interactions. For example, acetic acid’s polarity enhances the compound’s solubility but may stabilize zwitterionic forms. Kinetic studies in DMSO vs. ethanol can quantify solvent-dependent reaction rates for esterification or amidation .
Methodological Considerations
Designing a protocol for crystallizing this compound:
- Dissolve the crude product in DMF at 60°C.
- Gradually add acetic acid (1:3 v/v ratio) while cooling to 4°C.
- Filter and wash with ethanol/diethyl ether to remove residual solvents.
- Validate crystal lattice parameters via single-crystal X-ray diffraction .
Addressing synthetic byproducts in scale-up reactions:
Byproducts like uncyclized intermediates or dimerized species can be minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
